REACTION_CXSMILES
|
[C:1]([Si:5]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([N:17]=[C:18]=[O:19])=[CH:12][C:11]=1[F:20])([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[OH:21][CH2:22][CH2:23][N:24]([CH3:46])[C@H:25]1[CH2:30][CH2:29][C@H:28]([O:31][C:32]([C:41]2[S:42][CH:43]=[CH:44][CH:45]=2)([C:36]2[S:37][CH:38]=[CH:39][CH:40]=2)[C:33]([O-:35])=[O:34])[CH2:27][CH2:26]1>>[C:1]([Si:5]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([N:17]=[C:18]=[O:19])=[CH:12][C:11]=1[F:20])([CH3:7])[CH3:6])([CH3:4])([CH3:2])[CH3:3].[OH:21][CH2:22][CH2:23][N:24]([CH3:46])[C@H:25]1[CH2:30][CH2:29][C@H:28]([O:31][C:32]([C:36]2[S:37][CH:38]=[CH:39][CH:40]=2)([C:41]2[S:42][CH:43]=[CH:44][CH:45]=2)[C:33]([O-:35])=[O:34])[CH2:27][CH2:26]1.[CH:25]([NH:24][CH2:23][CH2:18][NH:17][CH:13]([CH3:12])[CH3:14])([CH3:30])[CH3:26]
|
Name
|
intermediate 141
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OCC1=C(C=C(C(=C1)F)N=C=O)F
|
Name
|
intermediate 60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN([C@@H]1CC[C@H](CC1)OC(C(=O)[O-])(C=1SC=CC1)C=1SC=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OCC1=C(C=C(C(=C1)F)N=C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.46 mmol | |
AMOUNT: MASS | 0.43 g |
Name
|
|
Type
|
product
|
Smiles
|
OCCN([C@@H]1CC[C@H](CC1)OC(C(=O)[O-])(C=1SC=CC1)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.46 mmol | |
AMOUNT: MASS | 0.57 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCNC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.22 mmol | |
AMOUNT: VOLUME | 0.38 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |